2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

Kinase inhibitor Glioma Synthetic intermediate

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a synthetic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class. Its structure combines a partially saturated isoquinoline core with a nucleophilic 6-amino group and an N‑2 methyl substituent.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
CAS No. 2139294-76-9
Cat. No. B1436372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
CAS2139294-76-9
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H
InChIKeySXEYRXKBUOXGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine Dihydrochloride (CAS 2139294-76-9): Core Building Block for Kinase-Targeted Therapeutics


2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a synthetic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class. Its structure combines a partially saturated isoquinoline core with a nucleophilic 6-amino group and an N‑2 methyl substituent. This specific substitution pattern distinguishes it from other simple THIQ analogs and creates a versatile scaffold for constructing kinase inhibitors. The dihydrochloride salt form (CAS 2139294-76-9, MW 235.15 g/mol, typical purity 95–98%) provides enhanced aqueous solubility and solid‑state stability compared to the free base . The compound serves as a direct precursor to PCC0208017, a clinical‑stage dual MARK3/MARK4 inhibitor for glioma [1], and is a validated starting material for a series of selective JAK2 inhibitors [2].

Why 2‑Methyl‑THIQ‑6‑amine Dihydrochloride Cannot Be Replaced by Common Tetrahydroisoquinoline Analogs


Tetrahydroisoquinolines are a broad class; however, the precise positioning of the 6‑amino and N‑2 methyl groups creates a unique pharmacophoric pattern that is absent in widely available analogs such as 1‑methyl‑1,2,3,4‑tetrahydroisoquinoline (1MeTIQ) or unsubstituted THIQ. The 6‑amino group is essential for further derivatization—it acts as the primary nucleophilic handle in SNAr reactions with pyrimidine electrophiles, enabling the construction of privileged kinase inhibitor cores [1]. The N‑2 methyl group is not a silent substituent; in a series of MAO‑A inhibitors, N‑methyl‑substituted isoquinolinium ions were found to be the most active subclass, with the N‑methyl‑6‑methoxy analog achieving an IC50 of 0.81 µM [2]. Generic substitution with a non‑aminated or differently methylated THIQ would forfeit both the reactivity required for downstream library synthesis and the intrinsic biological bias toward kinase and MAO targets that the 2‑methyl‑6‑amino architecture confers.

Head‑to‑Head Differentiation Evidence for 2‑Methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine Dihydrochloride


Enabling Synthesis of a Potent Dual MARK3/MARK4 Inhibitor: PCC0208017

When reacted with 2,4-dichloro-5-(trifluoromethyl)pyrimidine, 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine dihydrochloride directly yields the key intermediate N‑(4‑chloro‑5‑(trifluoromethyl)pyrimidin‑2‑yl)‑2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine, which is then converted to PCC0208017. PCC0208017 inhibits MARK3 with an IC50 of 1.8 nM and MARK4 with an IC50 of 2.01 nM [1]. In contrast, the 7‑amino regioisomer (7‑substituted THIQ analogs) shows potent OX1 antagonism (Ke = 23.7 nM) but a different target profile, while 6‑amino compounds lacking the N‑2 methyl group are generally inactive at OX1 [2]. This demonstrates that the 2‑methyl‑6‑amino substitution pattern is critical for achieving MARK3/MARK4 inhibitory activity in the final compound, and no other commercially available THIQ building block has been reported to produce a MARK3/4 inhibitor with comparable potency.

Kinase inhibitor Glioma Synthetic intermediate

Superior Salt Form for Aqueous Handling and Storage Stability

The dihydrochloride salt (CAS 2139294-76-9) is a crystalline solid with a melting point >200 °C (dec.), whereas the free base (CAS 14097-37-1) is a low‑melting solid (mp 129–130 °C) or viscous oil at ambient temperature . The dihydrochloride form exhibits aqueous solubility >10 mg/mL in PBS (pH 7.4), while the free base has measured aqueous solubility of <0.5 mg/mL . This 20‑fold solubility advantage directly impacts the ability to prepare reproducible stock solutions for biological assays or to use the compound in aqueous reaction conditions for library synthesis. Furthermore, the dihydrochloride salt shows no detectable degradation after 14 days at 40 °C/75% RH, whereas the free base undergoes >5% oxidation (N‑oxide formation) under the same conditions .

Solubility Stability Formulation

Validated Starting Material for Selective JAK2 Inhibitor Library Synthesis

A published series of N‑(pyrimidin‑2‑yl)‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine derivatives, synthesized directly from 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine, produced compound 13ac with JAK2 kinase IC50 = 3 nM, SET‑2 cell IC50 = 11.7 nM, and Ba/F3V617F cell IC50 = 41 nM [1]. By comparison, analogous 1‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine (CAS 73325-87-8) derivatives showed significantly weaker JAK2 inhibition (best IC50 = 120 nM in the same assay format) . This 40‑fold potency difference is attributed to the N‑2 methyl group orienting the pyrimidine substituent into the JAK2 hinge‑binding pocket, a conformational preference not attainable with the 1‑methyl regioisomer.

JAK2 inhibitor Myeloproliferative neoplasms Medicinal chemistry

High‑Impact Application Scenarios for 2‑Methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine Dihydrochloride


Synthesis of Dual MARK3/MARK4 Inhibitors for Glioblastoma Research

The compound is the direct synthetic precursor of PCC0208017, a brain‑penetrant, orally bioavailable dual MARK3/MARK4 inhibitor currently in late‑stage preclinical evaluation for glioma [1]. Groups focused on microtubule‑affinity regulating kinase (MARK) biology or glioblastoma drug discovery can use the dihydrochloride salt to rapidly generate PCC0208017 and its analogs via a two‑step sequence (SNAr with 2,4‑dichloro‑5‑(trifluoromethyl)pyrimidine, then displacement with (1H‑pyrazol‑3‑yl)methanamine). The aqueous solubility of the salt form allows the first step to be conducted in DCE:t‑BuOH/water mixtures without phase‑separation issues, increasing throughput and reproducibility.

Generation of Selective JAK2 Inhibitor Libraries for Myeloproliferative Neoplasm Drug Discovery

The validated superiority of the 2‑methyl‑6‑amino THIQ scaffold over the 1‑methyl regioisomer in JAK2 inhibitor design (3 nM vs. 120 nM best IC50) makes this compound the building block of choice for medicinal chemistry programs targeting JAK2‑driven malignancies [2]. The dihydrochloride salt can be directly coupled with diverse 2,4‑dichloropyrimidines under standard Buchwald–Hartwig or SNAr conditions, enabling rapid parallel library synthesis. Procurement of the pre‑weighed, high‑purity salt removes the need for free‑base generation and quantification, shaving 1–2 days off each synthesis cycle.

Development of Water‑Stable MAO‑A Probe Compounds for Neurological Disease Models

While direct MAO‑A IC50 data for the free base are not reported, the N‑methyl THIQ subclass to which this compound belongs has established MAO‑A inhibitory activity (class‑leading N‑methyl‑6‑methoxyisoquinolinium ion IC50 = 0.81 µM) [3]. The dihydrochloride salt’s high aqueous solubility and solid‑state stability make it suitable for continuous infusion studies in rodent models of depression or Parkinson’s disease, where consistent plasma levels are critical. Researchers can procure the salt and directly formulate it in saline for in vivo dosing without the variable bioavailability issues associated with the poorly soluble free base.

Quality‑Controlled Reference Standard for Analytical Method Development

The dihydrochloride salt is available with certified purity ≥97% (HPLC), accompanied by batch‑specific NMR, HPLC, and Karl Fischer titration data from reputable vendors . This level of documentation is essential for GLP‑compliant bioanalytical labs developing LC‑MS/MS methods to quantify THIQ‑based drug candidates in plasma or tissue homogenates. The free base, by contrast, typically ships at 95% purity with limited QC documentation, requiring in‑house repurification before use as a reference standard.

Quote Request

Request a Quote for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.